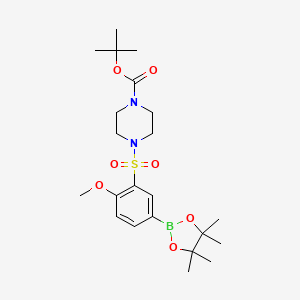
Tert-butyl 4-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperazine-1-carboxylate
Overview
Description
Tert-butyl 4-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C22H35BN2O7S and its molecular weight is 482.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Tert-butyl 4-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylsulfonyl)piperazine-1-carboxylate (CAS No. 262433-02-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C₁₈H₂₈BNO₅
- Molecular Weight : 349.23 g/mol
The structure features a piperazine ring substituted with a tert-butyl group and a sulfonyl moiety linked to a dioxaborolane derivative, which may enhance its biological activity through specific interactions with biological targets.
Research indicates that compounds containing piperazine moieties often exhibit significant biological activities, including:
- Kinase Inhibition : Piperazine derivatives have been shown to inhibit various kinases involved in cancer progression. The interaction with the hinge region of kinases can lead to selective inhibition of mutated forms of proteins such as PDGFRA and KIT .
- Antimicrobial Activity : The presence of the dioxaborolane unit suggests potential activity against bacterial infections. Dioxaboroles are known for their ability to disrupt bacterial cell wall synthesis .
- Modulation of Drug Resistance : Compounds like this one may act as multidrug resistance (MDR) reversers by blocking efflux pumps in cancer cells, thereby enhancing the efficacy of chemotherapeutic agents .
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Kinase Inhibition | Inhibits PDGFRA and KIT mutants | |
| Antimicrobial | Disrupts bacterial cell wall synthesis | |
| MDR Reversal | Blocks efflux pumps in cancer cells |
Case Studies
- Inhibition of Mutated Kinases : A study demonstrated that similar piperazine derivatives effectively inhibited mutant forms of PDGFRA with IC₅₀ values in the subnanomolar range. This suggests that this compound may possess similar potency against specific cancer targets .
- Antimicrobial Efficacy : Research on dioxaborole derivatives has shown promising results against various bacterial strains. The mechanism involves interference with the synthesis pathways critical for bacterial survival .
- MDR Reversal Studies : A recent investigation highlighted the ability of piperazine-based compounds to reverse drug resistance in leukemia cell lines by inhibiting ABC transporters such as P-glycoprotein .
Properties
IUPAC Name |
tert-butyl 4-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35BN2O7S/c1-20(2,3)30-19(26)24-11-13-25(14-12-24)33(27,28)18-15-16(9-10-17(18)29-8)23-31-21(4,5)22(6,7)32-23/h9-10,15H,11-14H2,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXARXBKLOLKBQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCN(CC3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35BN2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















